Cas no 93290-12-1 (Ethyl 5-formyl-1H-pyrazole-3-carboxylate)

Ethyl 5-formyl-1H-pyrazole-3-carboxylate structure
93290-12-1 structure
Nome del prodotto:Ethyl 5-formyl-1H-pyrazole-3-carboxylate
Numero CAS:93290-12-1
MF:C7H8N2O3
MW:168.15002155304
MDL:MFCD16620106
CID:844592
PubChem ID:3542775

Ethyl 5-formyl-1H-pyrazole-3-carboxylate Proprietà chimiche e fisiche

Nomi e identificatori

    • 5-formyl-1H-Pyrazole-3-carboxylic acid ethyl ester
    • Ethyl 5-Formylpyrazole-3-carboxylate
    • 1H-Pyrazole-3-carboxylic acid, 5-formyl-, ethyl ester
    • ethyl 3(5)-formylpyrazole-5(3)-carboxylate
    • ethyl 5-formyl-1H-pyrazole-3-carboxylate
    • Ethyl 3-formyl-1H-pyrazole-5-carboxylate
    • DURUTRWXAPRQHM-UHFFFAOYSA-N
    • Ethyl5-Formylpyrazole-3-carboxylate
    • 5789AC
    • KM3179
    • NE61573
    • TRA0036683
    • AB16859
    • SY018583
    • TC
    • 5-Formylpyrazole-3-carboxylic acid ethyl ester
    • SCHEMBL14097075
    • EN300-55217
    • Ethyl3-formyl-1H-pyrazole-5-carboxylate
    • AKOS006238803
    • DB-169069
    • SCHEMBL5599267
    • CS-0055100
    • J-520877
    • 5-Formyl-2H-pyrazole-3-carboxylic acid ethyl ester
    • AS-32669
    • DTXSID60393480
    • Z825863534
    • 93290-12-1
    • AKOS016013842
    • DA-18223
    • MFCD16620106
    • Ethyl 5-formyl-1H-pyrazole-3-carboxylate
    • MDL: MFCD16620106
    • Inchi: 1S/C7H8N2O3/c1-2-12-7(11)6-3-5(4-10)8-9-6/h3-4H,2H2,1H3,(H,8,9)
    • Chiave InChI: DURUTRWXAPRQHM-UHFFFAOYSA-N
    • Sorrisi: O=CC1NN=C(C(OCC)=O)C=1

Proprietà calcolate

  • Massa esatta: 168.05300
  • Massa monoisotopica: 168.05349212g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 1
  • Conta accettatore di obbligazioni idrogeno: 4
  • Conta atomi pesanti: 12
  • Conta legami ruotabili: 4
  • Complessità: 184
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • XLogP3: 0.6
  • Superficie polare topologica: 72

Proprietà sperimentali

  • Punto di ebollizione: 373.6±27.0℃/760mmHg
  • PSA: 72.05000
  • LogP: 0.39890

Ethyl 5-formyl-1H-pyrazole-3-carboxylate Informazioni sulla sicurezza

Ethyl 5-formyl-1H-pyrazole-3-carboxylate Dati doganali

  • CODICE SA:2933199090
  • Dati doganali:

    Codice doganale cinese:

    2933199090

    Panoramica:

    2933199090. altri composti ad anelli pirazolici non fusi strutturalmente. IVA: 17,0%. Tasso di rimborso delle tasse: 13,0%. Condizioni normative: niente. Tariffa MFN:6,5%. Tariffa generale:20,0%

    Elementi di dichiarazione:

    Nome del prodotto, contenuto del componente, uso per, Si prega di indicare l'aspetto di Urotropina, 6- caprolattam si prega di indicare l'aspetto, Data di firma

    Riassunto:

    2933199090. altri composti contenenti nella struttura un anello pirazolo non condensato (idrogenato o no). IVA:17,0%. Aliquota di sconto fiscale:13,0%. Tariffa MFN:6,5%. Tariffa generale:20,0%

Ethyl 5-formyl-1H-pyrazole-3-carboxylate Prezzodi più >>

Impresa No. Nome del prodotto Cas No. Purezza Specificazione Prezzo ora di aggiornamento Inchiesta
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1125740-250mg
Ethyl 5-formyl-1H-pyrazole-3-carboxylate
93290-12-1 97%
250mg
¥1174.00 2024-04-24
Chemenu
CM188198-5g
Ethyl 5-formyl-1H-pyrazole-3-carboxylate
93290-12-1 95%+
5g
$783 2023-02-01
Enamine
EN300-55217-1.0g
ethyl 5-formyl-1H-pyrazole-3-carboxylate
93290-12-1 95%
1g
$271.0 2023-05-26
Apollo Scientific
OR926922-1g
5-Formyl-1H-pyrazole-3-carboxylic acid ethyl ester
93290-12-1 95%
1g
£244.00 2025-02-21
Chemenu
CM188198-250mg
Ethyl 5-formyl-1H-pyrazole-3-carboxylate
93290-12-1 95+%
250mg
$415 2021-08-05
TRC
E703010-50mg
Ethyl 5-formyl-1H-pyrazole-3-carboxylate
93290-12-1
50mg
$ 50.00 2022-06-05
eNovation Chemicals LLC
D691984-0.25g
Ethyl 5-Formylpyrazole-3-carboxylate
93290-12-1 >95%
0.25g
$120 2023-09-03
Enamine
EN300-55217-0.05g
ethyl 5-formyl-1H-pyrazole-3-carboxylate
93290-12-1 95%
0.05g
$64.0 2023-05-26
Alichem
A049003436-5g
Ethyl 5-formyl-1H-pyrazole-3-carboxylate
93290-12-1 95%
5g
$1144.00 2023-08-31
Enamine
EN300-55217-10.0g
ethyl 5-formyl-1H-pyrazole-3-carboxylate
93290-12-1 95%
10g
$1163.0 2023-05-26

Ethyl 5-formyl-1H-pyrazole-3-carboxylate Metodo di produzione

Synthetic Routes 1

Condizioni di reazione
1.1 Reagents: Phosphorus oxychloride ;  0 °C; 30 min, rt
1.2 Solvents: 1,2-Dichloroethane ;  rt → 0 °C; 0 °C; 0 °C → reflux; 30 min, reflux
1.3 Reagents: Water ;  cooled
Riferimento
Preparation of compounds with TRK inhibitory activity
, China, , ,

Synthetic Routes 2

Condizioni di reazione
Riferimento
Preparation of isoquinoline derivatives as c-Jun N-terminal kinase (JNK) inhibitors
, World Intellectual Property Organization, , ,

Synthetic Routes 3

Condizioni di reazione
1.1 30 min, rt
1.2 1 h, rt
1.3 Reagents: Methanol ;  10 min, rt
Riferimento
Stabilization and activation of unstable propynal in the zeolite nanospace and its application to addition reactions
Hayashi, Daijiro; Igura, Yuta; Masui, Yoichi; Onaka, Makoto, Catalysis Science & Technology, 2017, 7(19), 4422-4430

Synthetic Routes 4

Condizioni di reazione
1.1 Reagents: Hydrochloric acid Solvents: Water ;  6 h, 65 °C
Riferimento
Brominated trihalomethyl enones as versatile precursors to 3-ethoxy, -formyl, -azidomethyl, -triazolyl, and 3-aminomethyl pyrazoles
Martins, Marcos A. P.; Sinhorin, Adilson P.; Frizzo, Clarissa P.; Buriol, Lilian; Scapin, Elisandra; et al, Journal of Heterocyclic Chemistry, 2013, 50(1), 71-77

Synthetic Routes 5

Condizioni di reazione
1.1 Solvents: Diethyl ether
Riferimento
Some aldehydes of the pyrazole and 1,2,3-triazole series
Huttel, Rudolf, Berichte der Deutschen Chemischen Gesellschaft [Abteilung] B: Abhandlungen, 1941, 74, 1680-7

Synthetic Routes 6

Condizioni di reazione
Riferimento
Preparation of 5-substituted 2H-pyrazole-3-carboxylic acid derivatives as agonists for the RUP25 nicotinic acid receptor for the treatment of dyslipidemia and related diseases
, World Intellectual Property Organization, , ,

Synthetic Routes 7

Condizioni di reazione
1.1 Solvents: Dichloromethane ;  12 h, rt
Riferimento
1,3-Dipolar cycloaddition of ethyl diazoacetate to alkynes in the pores of zeolite NaY
Kobayashi, Keijiro; Igura, Yuta; Imachi, Shouhei; Masui, Yoichi; Onaka, Makoto, Chemistry Letters, 2007, 36(1), 60-61

Synthetic Routes 8

Condizioni di reazione
1.1 Solvents: Diethyl ether ;  30 min, reflux
1.2 Reagents: Formic acid ;  1 h, rt
Riferimento
1,3-Dipolar cycloaddition in the synthesis of pyrazolyl-substituted nitronyl nitroxides
Tretyakov, E. V.; Tolstikov, S. E.; Romanenko, G. V.; Shvedenkov, Yu. G.; Sagdeev, R. Z.; et al, Russian Chemical Bulletin, 2005, 54(9), 2169-2181

Synthetic Routes 9

Condizioni di reazione
Riferimento
Substituted pyrazolyl compounds and methods employing these compounds
, United States, , ,

Ethyl 5-formyl-1H-pyrazole-3-carboxylate Raw materials

Ethyl 5-formyl-1H-pyrazole-3-carboxylate Preparation Products

Ethyl 5-formyl-1H-pyrazole-3-carboxylate Letteratura correlata

Fornitori consigliati
Amadis Chemical Company Limited
(CAS:93290-12-1)Ethyl 5-formyl-1H-pyrazole-3-carboxylate
A859836
Purezza:99%/99%
Quantità:5g/25g
Prezzo ($):473.0/1818.0